[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine: is a complex organic compound with a molecular weight of 249.35 g/mol . This compound is notable for its unique structure, which includes a morpholine ring and a phenyl group, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-aminoethyl)morpholine with a suitable phenyl derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
Chemistry: In chemistry, [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound is utilized in biological research for its potential as a ligand in receptor studies. It can bind to specific receptors, aiding in the understanding of receptor-ligand interactions .
Medicine: In medicine, it is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology .
Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(2-Aminoethyl)morpholine
- 2-Morpholinoethylamine
- 1-(2-Aminoethyl)piperazine
- 4-Aminomorpholine
Uniqueness: Compared to these similar compounds, [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine stands out due to its additional phenyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-(2-amino-1-morpholin-4-ylethyl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMPCTJRUNJPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.